Friluglanstat
Descripción
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Propiedades
Número CAS |
1422203-86-8 |
|---|---|
Fórmula molecular |
C25H20ClF3N4O3 |
Peso molecular |
516.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35) |
Clave InChI |
ZPONWJXTHMDOSV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Friluglanstat: A Technical Overview of a Novel mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friluglanstat (B8332392) is an investigational small molecule inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] By selectively targeting mPGES-1, this compound represents a promising therapeutic strategy for modulating the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available experimental data for this compound.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide[3] |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC[3] |
| InChI | InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35)[4] |
| InChIKey | ZPONWJXTHMDOSV-UHFFFAOYSA-N[4] |
| CAS Number | 1422203-86-8[3] |
| Synonyms | NS-580 FREE BASE, CHEMBL3934885[3] |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are limited in the public domain. The following table summarizes computed and available experimental data.
| Property | Value | Source |
| Molecular Formula | C25H20ClF3N4O3 | PubChem[3][4] |
| Molecular Weight | 516.9 g/mol | PubChem[3][4] |
| XLogP3 | 4.7 | PubChem (Computed)[3] |
| Hydrogen Bond Donors | 3 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 6 | PubChem (Computed) |
| Rotatable Bond Count | 6 | PubChem (Computed) |
Pharmacokinetic Properties
Detailed experimental pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not currently available in the public literature.
Mechanism of Action and Signaling Pathway
This compound's therapeutic potential stems from its specific inhibition of mPGES-1, a key enzyme in the inflammatory cascade.
Prostaglandin E2 Synthesis Pathway
Prostaglandin E2 (PGE2) is a lipid mediator synthesized from arachidonic acid through a multi-step enzymatic pathway. This pathway is a critical component of the inflammatory response.
Pharmacodynamics
This compound is a potent inhibitor of human mPGES-1. The following table summarizes its in vitro inhibitory activity from published data.
| Assay Description | IC50 (nM) |
| Inhibition of mPGES-1 in microsomes from CHO-K1 cells transiently expressing human mPGES-1 | 6.6 |
| Inhibition of PGE2 production in A549 epithelial cells | 12.9 |
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not widely available. However, the following in vitro assay has been described for determining its inhibitory activity against mPGES-1.
In Vitro mPGES-1 Inhibition Assay
This protocol describes a method for measuring the 50% inhibitory concentration (IC50) of this compound against human mPGES-1.
Summary and Future Directions
This compound is a potent and selective inhibitor of mPGES-1 with a well-defined mechanism of action. Its ability to block the production of pro-inflammatory PGE2 makes it a compelling candidate for further investigation in a range of inflammatory and pain-related disorders. While in vitro data demonstrates its potency, a more complete understanding of its therapeutic potential will require comprehensive preclinical studies to determine its pharmacokinetic profile and in vivo efficacy. The lack of publicly available data on these aspects highlights the need for further research to fully characterize this promising compound. As more data becomes available, the scientific community will be better positioned to evaluate the clinical utility of this compound as a novel anti-inflammatory agent.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-chloro-2-methylphenyl)-2-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide | C30H32ClF3N6O2 | CID 90229325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C25H20ClF3N4O3 | CID 71267445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Friluglanstat: A Technical Guide to a Novel mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1422203-86-8
Abstract
Friluglanstat, also known as NS-580, is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By targeting the terminal step in the production of prostaglandin E2 (PGE2), this compound represents a promising therapeutic agent for a range of inflammatory conditions, including endometriosis and pain. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, physicochemical properties, and available, albeit limited, preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.
Introduction
Prostaglandin E2 (PGE2) is a well-established mediator of inflammation, pain, and fever. Its synthesis is significantly upregulated in pathological states. The traditional therapeutic approach of targeting cyclooxygenase (COX) enzymes with nonsteroidal anti-inflammatory drugs (NSAIDs) is often associated with gastrointestinal and cardiovascular side effects due to the broad inhibition of various prostaglandins. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a more specific and attractive target as it is the terminal enzyme responsible for the production of PGE2 during inflammation. This compound is a novel, orally available small molecule designed to selectively inhibit mPGES-1, thereby offering a potentially safer and more targeted anti-inflammatory and analgesic therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1422203-86-8 | PubChem |
| Molecular Formula | C₂₅H₂₀ClF₃N₄O₃ | PubChem |
| Molecular Weight | 516.9 g/mol | PubChem |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide | PubChem |
| Synonyms | NS-580, L65P4UM6KV, DA-73558 | PubChem |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting the mPGES-1 enzyme. This enzyme is a key component of the inflammatory prostaglandin synthesis pathway.
Prostaglandin E2 Synthesis Pathway
The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). In inflammatory conditions, COX-2 is upregulated and preferentially channels PGH2 towards mPGES-1. This compound directly targets and inhibits mPGES-1, preventing the isomerization of PGH2 to PGE2.
Friluglanstat (NS-580): A Technical Overview of a Novel mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friluglanstat (NS-580) is a selective, orally available small molecule inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. Developed by Nippon Shinyaku, this compound is under investigation as a non-steroidal anti-inflammatory drug (NSAID) with a potentially improved safety profile. By selectively targeting mPGES-1, this compound aims to reduce the production of pro-inflammatory prostaglandin E2 (PGE2) without affecting the synthesis of other prostanoids crucial for physiological functions, thereby potentially avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs and COX-2 inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including available data from preclinical and clinical studies, detailed experimental methodologies, and a visualization of its place in the relevant signaling pathway.
Introduction: The Rationale for Targeting mPGES-1
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is the final step in a cascade initiated by the release of arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to PGE2 by prostaglandin E synthases. Of the three terminal synthases, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli and is functionally coupled with COX-2. This inducible nature makes mPGES-1 a highly attractive target for therapeutic intervention in inflammatory conditions.
Traditional NSAIDs and selective COX-2 inhibitors effectively reduce inflammation by blocking the production of PGH2. However, this non-selective approach also inhibits the production of other prostaglandins (B1171923) that play vital roles in gastric mucosal protection and cardiovascular homeostasis, leading to well-documented side effects. This compound was developed to circumvent these issues by selectively inhibiting mPGES-1, the terminal enzyme responsible for the surge in PGE2 during inflammation.
Discovery and Development of this compound (NS-580)
This compound (NS-580) was discovered and is being developed by Nippon Shinyaku.[1] While specific details of the initial discovery and synthesis are proprietary, the chemical structure of this compound suggests it belongs to a class of compounds designed to fit into the active site of the mPGES-1 enzyme.
The development of this compound has progressed to clinical trials for indications where inflammation and pain are prominent features, such as endometriosis and chronic prostatitis/chronic pelvic pain syndrome.[2][3]
Clinical Development Status:
| Phase | Indication | Status |
| Phase II | Endometriosis | Completed[3] |
| Phase II | Chronic Prostatitis/Chronic Pelvic Pain Syndrome | Recruiting[4] |
| Phase I | Healthy Volunteers (Pharmacokinetics) | Completed[2] |
| Phase I | Healthy Volunteers (Drug-drug interaction) | Completed[4] |
Mechanism of Action: Selective Inhibition of mPGES-1
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the mPGES-1 enzyme. This inhibition prevents the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this key pro-inflammatory mediator at sites of inflammation.
Prostaglandin E2 Synthesis Pathway
The following diagram illustrates the prostaglandin E2 synthesis pathway and the specific point of intervention for this compound.
Caption: Prostaglandin E2 Synthesis Pathway and this compound's Point of Inhibition.
Quantitative Data
At the time of this writing, specific quantitative data for this compound, such as IC50 and Ki values from peer-reviewed publications, are not publicly available. This information is likely contained within the developer's internal documentation and patent filings. The following tables are provided as a template for the types of quantitative data typically generated for a selective mPGES-1 inhibitor.
Table 1: In Vitro Inhibition of mPGES-1 by this compound (NS-580) - Representative Data
| Assay Type | Enzyme Source | Substrate | Parameter | Value |
| Cell-Free Enzymatic Assay | Recombinant Human mPGES-1 | PGH2 | IC50 | Data not available |
| Cell-Free Enzymatic Assay | Recombinant Human mPGES-1 | PGH2 | Ki | Data not available |
| Cell-Based Assay (A549 cells) | Human Lung Carcinoma | IL-1β stimulated | IC50 (PGE2 release) | Data not available |
| Human Whole Blood Assay | Human Whole Blood | LPS stimulated | IC50 (PGE2 production) | Data not available |
Table 2: Selectivity Profile of this compound (NS-580) - Representative Data
| Target | Assay Type | Parameter | Value |
| COX-1 | Cell-Free Enzymatic Assay | IC50 | Data not available |
| COX-2 | Cell-Free Enzymatic Assay | IC50 | Data not available |
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies for evaluating mPGES-1 inhibitors, the following protocols are representative of the types of experiments likely performed.
Recombinant Human mPGES-1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified human mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., E. coli) and purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent (e.g., glutathione) essential for mPGES-1 activity.
-
Inhibitor Incubation: Purified mPGES-1 enzyme is pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a short incubation period (e.g., 1-2 minutes), the reaction is stopped by the addition of a quenching solution (e.g., a solution containing a COX inhibitor to prevent non-enzymatic PGH2 breakdown and a chelating agent).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.
Cell-Based Assay for PGE2 Inhibition in A549 Cells
Objective: To assess the potency of this compound in a cellular context where mPGES-1 expression is induced.
Methodology:
-
Cell Culture: Human alveolar adenocarcinoma cells (A549) are cultured to near confluence in appropriate media.
-
Inflammatory Stimulation: The cells are stimulated with a pro-inflammatory cytokine, typically interleukin-1 beta (IL-1β), to induce the expression of COX-2 and mPGES-1.
-
Inhibitor Treatment: Following stimulation, the cells are treated with various concentrations of this compound or vehicle control.
-
Incubation: The cells are incubated for a period sufficient to allow for PGE2 synthesis and release into the culture medium (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured by ELISA or LC-MS.
-
Data Analysis: The IC50 value for the inhibition of PGE2 release is determined.
Human Whole Blood Assay
Objective: To evaluate the efficacy of this compound in a more physiologically relevant ex vivo system that includes all blood components.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant.
-
Inhibitor Incubation: Aliquots of whole blood are pre-incubated with different concentrations of this compound or vehicle.
-
Inflammatory Challenge: PGE2 production is induced by adding lipopolysaccharide (LPS) to the blood samples.
-
Incubation: The samples are incubated at 37°C for a specified duration (e.g., 24 hours) to allow for cellular responses and PGE2 synthesis.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
PGE2 Quantification: The level of PGE2 in the plasma is quantified.
-
Data Analysis: The IC50 value for the inhibition of PGE2 production in whole blood is calculated.
Preclinical and Clinical Findings
Preclinical Rationale
Endometriosis: This condition is characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic inflammation and pain. The inflammatory lesions in endometriosis are known to produce high levels of PGE2, which contributes to both the pain and the progression of the disease. By inhibiting PGE2 synthesis at these sites, this compound is hypothesized to alleviate the symptoms of endometriosis.
Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS): This is a common and debilitating condition in men, characterized by pelvic pain and lower urinary tract symptoms, often with an inflammatory component. Elevated levels of PGE2 in prostatic fluid and seminal plasma have been implicated in the pain and inflammation associated with CP/CPPS. Selective inhibition of mPGES-1 by this compound is a targeted approach to reduce this inflammation and associated pain.
Clinical Trial Overview
Clinical trials for this compound have focused on its safety, tolerability, pharmacokinetics, and efficacy in the target patient populations.
-
Phase I studies in healthy volunteers have assessed the safety profile and how the drug is absorbed, distributed, metabolized, and excreted.[2] A drug-drug interaction study has also been completed.[4]
-
Phase II studies are designed to evaluate the efficacy of this compound in treating the symptoms of endometriosis and chronic prostatitis/chronic pelvic pain syndrome, as well as to determine the optimal dosage.[3][4]
Future Directions
The development of selective mPGES-1 inhibitors like this compound represents a significant advancement in the field of anti-inflammatory therapeutics. The successful completion of ongoing and future clinical trials will be crucial in establishing the efficacy and safety of this novel therapeutic approach. If proven successful, this compound could offer a much-needed treatment option for patients suffering from chronic inflammatory conditions, with a potentially more favorable side-effect profile compared to existing therapies.
Conclusion
This compound (NS-580) is a promising selective mPGES-1 inhibitor with the potential to be a next-generation anti-inflammatory agent. Its targeted mechanism of action offers the prospect of effective relief from inflammation and pain with a reduced risk of the side effects that limit the use of current NSAIDs. Further disclosure of quantitative preclinical and clinical data will be essential for a complete understanding of its therapeutic potential. The scientific and medical communities await the results of the ongoing clinical development of this compound with considerable interest.
References
- 1. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Inflammatory Diseases: A Technical Guide
Executive Summary: Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, which is inducibly expressed under inflammatory conditions. Functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 is responsible for the surge in PGE2 production that drives key aspects of inflammation, pain, fever, and tissue damage. Unlike COX inhibitors, which block the synthesis of multiple prostanoids, selective inhibition of mPGES-1 offers a targeted approach to reduce inflammatory PGE2 without affecting other physiologically important prostaglandins. This specificity makes mPGES-1 a highly promising therapeutic target for a new generation of anti-inflammatory drugs with potentially fewer side effects. This document provides an in-depth overview of the mPGES-1 signaling pathway, its role in various inflammatory diseases, quantitative data from key studies, and detailed experimental protocols for its investigation.
The Prostaglandin E2 Biosynthesis Pathway
Prostaglandin E2 (PGE2) is a principal mediator of inflammation.[1][2] Its synthesis is a multi-step enzymatic process that begins with the release of arachidonic acid (AA) from the cell membrane's phospholipids (B1166683) by phospholipase A2.[3][4] AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is highly inducible by pro-inflammatory stimuli.[5][6]
The final and rate-limiting step is the isomerization of PGH2 to PGE2, catalyzed by prostaglandin E synthases (PGES).[5][7] Three isoforms have been identified:
-
Cytosolic PGES (cPGES): Constitutively expressed.[4]
-
Microsomal PGES-2 (mPGES-2): Constitutively expressed.[4]
-
Microsomal PGES-1 (mPGES-1): An inducible enzyme that is functionally and coordinately expressed with COX-2 during inflammation.[2][5][6]
Under inflammatory conditions, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) trigger the coordinated upregulation of both COX-2 and mPGES-1.[1][2][5][6] This coupling ensures the efficient and robust production of PGE2 at sites of inflammation.[5][6]
Role of mPGES-1 in Inflammatory Diseases
The upregulation of mPGES-1 is a hallmark of numerous inflammatory conditions, positioning it as a key player in their pathogenesis.
RA is a chronic autoimmune disease characterized by synovial joint inflammation.[5][7] In RA patients, mPGES-1 is highly expressed in the synovial tissue, particularly in synovial macrophages and fibroblasts.[5][8] This expression is strongly induced by pro-inflammatory cytokines.[7] Studies using mPGES-1 knockout (mPGES-1-/-) mice have provided definitive evidence for its role; these mice show a significantly reduced incidence and severity of collagen-induced arthritis (CIA), a model for human RA.[1][9][10] The protective effects include diminished synovial hyperplasia, inflammatory cell infiltration, cartilage destruction, and bone erosion.[9][10]
In OA, cartilage spontaneously releases more PGE2 than normal cartilage.[9] The mRNA and protein levels of mPGES-1 are markedly elevated in OA cartilage compared to normal tissue, with the enzyme localized in chondrocytes and synovial lining cells.[9][11][12] Pro-inflammatory cytokines like IL-1β, TNF-α, and IL-17 upregulate mPGES-1 expression in chondrocytes, contributing to the catabolic processes and pain associated with OA.[11][12]
mPGES-1 is deeply involved in neuroinflammation. In Alzheimer's disease (AD), elevated levels of mPGES-1 have been found in neurons, microglia, astrocytes, and endothelial cells in postmortem brain tissue.[3][13] Notably, only mPGES-1, among the three PGES isoenzymes, is induced in AD patients.[3][14] Deletion of mPGES-1 in a mouse model of AD was shown to reduce the accumulation of microglia around senile plaques and mitigate learning impairments.[14] In animal models of Multiple Sclerosis (MS) and ischemic stroke, mPGES-1 is also significantly induced in microglia and endothelial cells, contributing to the pathology.[3]
The role of mPGES-1 in cardiovascular disease is complex. While traditional NSAIDs and selective COX-2 inhibitors are associated with increased cardiovascular risk due to the suppression of antithrombotic prostacyclin (PGI2), targeting mPGES-1 appears to avoid this liability.[15][16][17] Deletion of mPGES-1 in mouse models of atherosclerosis was found to retard disease progression.[18] This is partly attributed to a "redirection" of the PGH2 substrate towards PGI synthase, thereby increasing the production of vasoprotective PGI2.[18][19] However, mPGES-1 has also been implicated in vascular dysfunction in hypertension by increasing oxidative stress.[20]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on mPGES-1.
Table 1: Effect of mPGES-1 Knockout in Animal Models of Arthritis
| Disease Model | Animal | Key Finding | Magnitude of Effect | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse (mPGES-1-/-) | Reduction in clinical severity | ≈89% reduction in total clinical scores | [21] |
| Collagen-Induced Arthritis (CIA) | Mouse (mPGES-1-/-) | Reduced incidence and severity | Significantly reduced vs. wild-type | [1][9] |
| Collagen-Antibody-Induced Arthritis | Mouse (mPGES-1-/-) | Reduction in paw PGE2 levels | 50% reduction | [1] |
| LPS-Induced Bone Loss | Mouse (mPGES-1-/-) | Resistance to bone loss | Protected from reduced bone density/thickness |[9] |
Table 2: mPGES-1 Expression in Human Inflammatory Diseases
| Disease | Tissue | Finding | Magnitude | Reference |
|---|---|---|---|---|
| Osteoarthritis (OA) | Cartilage | Upregulation of mPGES-1 mRNA and protein | Markedly elevated vs. normal cartilage | [9][11] |
| Rheumatoid Arthritis (RA) | Synovium | Strong expression in synovial lining cells | Detected in all 24 patients studied | [8] |
| Alzheimer's Disease (AD) | Middle Frontal Gyrus | Elevated mPGES-1 protein expression | Significantly elevated vs. age-matched controls | [13] |
| Inflammatory Myositis | Muscle Tissue | Enhanced mPGES-1 expression | Significantly enhanced vs. healthy muscle |[10] |
Detailed Experimental Protocols
Investigating the role of mPGES-1 involves several key laboratory techniques.
This protocol is used to detect and quantify mPGES-1 protein levels in tissue or cell lysates.
-
Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[22] Incubate on ice and centrifuge to remove debris.
-
Protein Quantification: Determine the protein concentration of the soluble extracts using a BCA Protein Assay Kit.[22]
-
SDS-PAGE: Separate 30 µg of protein extract per lane on a 15% SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 30-60 minutes at room temperature with a blocking buffer (e.g., 2% casein or 5% non-fat milk in PBS with 0.1% Tween-20) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against mPGES-1 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C or for 2 hours at room temperature.[22] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, 1:10000 dilution).[22]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (PBS with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity, corresponding to protein level, can be quantified using densitometry software.
This protocol is used to visualize the location of mPGES-1 protein within tissue samples.
This competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in biological samples like cell culture supernatants, plasma, or synovial fluid.[23]
-
Sample Preparation: Collect samples (e.g., cell culture supernatant). If necessary, perform an extraction, especially for plasma or tissue homogenates, to purify the prostaglandins.
-
Plate Preparation: Use a microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).[23][24]
-
Competitive Reaction:
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature or 37°C, often with shaking.[23] During this time, the PGE2 in the sample competes with the enzyme-labeled PGE2 for binding to the limited primary antibody.
-
Washing: Wash the plate 3-5 times with wash buffer to remove all unbound components.[25]
-
Substrate Addition: Add 100 µL of a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate, leading to color development.[23]
-
Incubation: Incubate in the dark for 15-30 minutes at room temperature.[23]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will typically change from blue to yellow.[23]
-
Data Acquisition: Read the absorbance (optical density) of each well at 450 nm using a microplate reader.[23]
-
Calculation: The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[23] Calculate the PGE2 concentration in the samples by plotting a standard curve (absorbance vs. log concentration) and interpolating the sample values.[23]
mPGES-1 as a Therapeutic Target
The critical role of mPGES-1 in producing inflammatory PGE2 makes it an attractive target for drug development.[4][5][7] Inhibiting mPGES-1 offers a more specific anti-inflammatory strategy compared to NSAIDs and COX-2 inhibitors (coxibs).
Advantages of Targeting mPGES-1:
-
Specificity: Directly inhibits the production of pro-inflammatory PGE2 without broadly affecting other prostanoids.[4][26]
-
Cardiovascular Safety: Unlike coxibs, mPGES-1 inhibition does not appear to increase cardiovascular risk and may even be beneficial by shunting PGH2 to PGI2 production.[15][18][19]
-
Efficacy: Preclinical studies show that mPGES-1 deletion or inhibition effectively reduces inflammation and pain in various models.[9][21]
Several small-molecule mPGES-1 inhibitors have been developed and are undergoing investigation, with some entering clinical trials.[4][6] The primary challenges in their development have included high plasma protein binding and interspecies discrepancies in enzyme structure and activity.[15]
Conclusion
Microsomal prostaglandin E synthase-1 stands as a pivotal, inducible enzyme at the crossroads of inflammation and pathology. Its specific role in converting COX-2-derived PGH2 into the pro-inflammatory mediator PGE2 has been firmly established across a spectrum of diseases, including rheumatoid arthritis, osteoarthritis, and neuroinflammatory conditions. The wealth of data from knockout animal models and expression studies in human tissues underscores its significance. As a therapeutic target, mPGES-1 holds the promise of delivering potent anti-inflammatory efficacy with a superior safety profile compared to traditional NSAIDs and coxibs, particularly concerning cardiovascular health. Continued research and development of selective mPGES-1 inhibitors are critical steps toward realizing this potential for treating chronic inflammatory diseases.
References
- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mPGES-1 as a novel target for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of microsomal prostaglandin E synthase 1 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 11. Expression and regulation of microsomal prostaglandin E synthase-1 in human osteoarthritic cartilage and chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and regulation of microsomal prostaglandin E synthase-1 in human osteoarthritic cartilage and chondrocytes. | The Journal of Rheumatology [jrheum.org]
- 13. Elevated microsomal prostaglandin-E synthase–1 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal prostaglandin E synthase-1 is induced in alzheimer's disease and its deletion mitigates alzheimer's disease-like pathology in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ahajournals.org [ahajournals.org]
- 17. An Update of Microsomal Prostaglandin E Synthase-1 and PGE2 Receptors in Cardiovascular Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. tandfonline.com [tandfonline.com]
- 20. ahajournals.org [ahajournals.org]
- 21. pnas.org [pnas.org]
- 22. Invalidation of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Reduces Diet-Induced Low-Grade Inflammation and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. arborassays.com [arborassays.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Friluglanstat for Endometriosis: A Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment strategies often involve hormonal suppression, which can be associated with significant side effects and are not suitable for women desiring pregnancy. Friluglanstat (formerly NS-580), a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), represents a promising non-hormonal therapeutic approach. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical development of this compound for the treatment of endometriosis.
Introduction to Endometriosis and the Role of Prostaglandin E2
Endometriosis affects an estimated 1 in 10 women of reproductive age worldwide. The pathophysiology is complex and involves hormonal, inflammatory, and immunological factors. A key mediator in the inflammatory cascade and pain signaling in endometriosis is Prostaglandin E2 (PGE2). PGE2 is produced in high levels within endometriotic lesions and the peritoneal fluid of women with endometriosis. It contributes to the disease through multiple mechanisms, including:
-
Inflammation: Promoting the expression of pro-inflammatory cytokines and chemokines.
-
Pain: Sensitizing peripheral nerve endings, leading to hyperalgesia.
-
Estrogen Production: Stimulating the activity of aromatase, an enzyme that synthesizes estrogen within the endometriotic lesions themselves, creating a positive feedback loop that drives disease progression.
-
Angiogenesis: Promoting the formation of new blood vessels that supply the ectopic lesions.
-
Cell Proliferation and Invasion: Enhancing the survival and spread of endometrial cells.
Mechanism of Action: Targeting mPGES-1 with this compound
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is the terminal synthase in the production of PGE2, converting the cyclooxygenase (COX)-derived intermediate, PGH2, specifically into PGE2.
By selectively inhibiting mPGES-1, this compound aims to reduce the pathological overproduction of PGE2 in endometriotic tissues without affecting the production of other prostanoids that may have protective physiological roles. This targeted approach is anticipated to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit COX enzymes and can be associated with gastrointestinal and cardiovascular side effects.
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; mPGES1 [label="mPGES-1", fillcolor="#FBBC05", fontcolor="#202124"]; PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(NS-580)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherProstanoids [label="Other Prostanoids\n(PGI2, TXA2, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pain [label="Pain", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AA -> COX; COX -> PGH2; PGH2 -> mPGES1; mPGES1 -> PGE2; PGH2 -> OtherProstanoids [label="Other Synthases"]; this compound -> mPGES1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; PGE2 -> Inflammation; PGE2 -> Pain; PGE2 -> Angiogenesis; PGE2 -> CellProliferation; }
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Evidence for mPGES-1 Inhibition in Endometriosis
Preclinical studies utilizing genetic knockout models and other mPGES-1 inhibitors have provided strong evidence for the therapeutic potential of this target in endometriosis.
Mouse Model of Endometriosis
Studies in mice with a genetic deletion of the mPGES-1 gene (mPGES-1 knockout mice) have demonstrated a significant suppression of the growth of surgically induced endometriotic lesions. These studies have also shown a marked reduction in angiogenesis within the lesions, as evidenced by decreased microvessel density and reduced expression of Vascular Endothelial Growth Factor A (VEGF-A).
Table 1: Summary of Key Preclinical Findings in mPGES-1 Knockout Mouse Model
| Parameter | Wild-Type Mice with Endometriosis | mPGES-1 Knockout Mice with Endometriosis |
| Lesion Growth | Progressive growth of endometrial implants | Significantly suppressed growth of implants |
| Angiogenesis | High microvessel density in lesions | Markedly suppressed microvessel density |
| VEGF-A Expression | Elevated levels in endometriotic tissue | Significantly reduced expression |
Rat Model of Endometriosis-Associated Pain
A rat model of surgically induced endometriosis that develops dyspareunia (painful intercourse) has been used to evaluate the analgesic effects of mPGES-1 inhibitors. In these models, treatment with a selective mPGES-1 inhibitor demonstrated a significant reduction in pain-related behaviors.
Table 2: Efficacy of an mPGES-1 Inhibitor in a Rat Dyspareunia Model
| Treatment Group | Pain Response (Visceromotor Reflex) |
| Sham (No Endometriosis) | Baseline |
| Endometriosis + Vehicle | Increased pain response |
| Endometriosis + mPGES-1 Inhibitor | Significantly reduced pain response |
Note: Specific quantitative data for this compound in these preclinical models is not publicly available. The data presented is based on studies of the target (mPGES-1) and other inhibitors.
Clinical Development of this compound (NS-580)
Nippon Shinyaku is developing this compound for the treatment of endometriosis-associated pain. A late-phase II clinical trial has been conducted to evaluate its efficacy and safety.
Phase II Clinical Trial (jRCT2031210685)
A dose-determination study of this compound in patients with endometriosis has been completed.[1][2]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants: 372 women aged 20 to 49 years with a clinical diagnosis of endometriosis and moderate to severe pelvic pain.[1][2]
-
Treatment Arms: [1]
-
This compound 50 mg twice daily
-
This compound 100 mg twice daily
-
This compound 150 mg twice daily
-
Placebo twice daily
-
-
Treatment Duration: 24 weeks.[1]
-
Primary Outcome: To be assessed based on pain scores.
-
Status: Recruitment is complete.[1]
As of the publication of this guide, the results of this Phase II clinical trial have not been publicly released. The findings from this study will be crucial in determining the future development of this compound for endometriosis.
Experimental Protocols
Mouse Model of Surgically Induced Endometriosis
This protocol is based on established methods for inducing endometriosis in mice to study lesion growth and angiogenesis.
// Nodes Donor [label="Donor Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4", fontcolor="#202124"]; UterineExcision [label="Uterine Horn Excision", fillcolor="#F1F3F4", fontcolor="#202124"]; TissuePrep [label="Endometrial Tissue Preparation\n(e.g., fragmentation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recipient [label="Recipient Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Surgical Implantation of\nEndometrial Tissue into\nPeritoneal Cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Period\n(e.g., this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Endometriotic Lesions", fillcolor="#34A853", fontcolor="#FFFFFF"]; LesionSize [label="Lesion Size and Weight Measurement", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histological Analysis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AngiogenesisAssay [label="Angiogenesis Quantification\n(e.g., CD31 staining)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFAnalysis [label="VEGF-A Expression Analysis\n(e.g., qPCR, IHC)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Donor -> UterineExcision; UterineExcision -> TissuePrep; TissuePrep -> Implantation; Recipient -> Implantation; Implantation -> Treatment; Treatment -> Analysis; Analysis -> LesionSize; Analysis -> Histology; Analysis -> AngiogenesisAssay; Analysis -> VEGFAnalysis; }
Figure 2: Experimental workflow for the mouse model of endometriosis.
Methodology:
-
Animal Preparation: Use adult female mice (e.g., C57BL/6 strain) for both donors and recipients. Synchronize the estrous cycle of the donor mice to the proestrus/estrus stage to ensure optimal endometrial tissue quality.
-
Uterine Tissue Collection: Anesthetize the donor mouse and perform a laparotomy. Excise one uterine horn and place it in sterile, ice-cold phosphate-buffered saline (PBS).
-
Endometrial Fragment Preparation: Open the uterine horn longitudinally and cut it into small fragments of a standardized size (e.g., 2x2 mm).
-
Surgical Implantation: Anesthetize the recipient mouse and perform a laparotomy. Suture the endometrial fragments to the peritoneal wall or mesenteric vessels.
-
Treatment Administration: After a recovery period, administer this compound or a vehicle control to the mice daily via oral gavage for a specified duration (e.g., 2-4 weeks).
-
Lesion Analysis: At the end of the treatment period, euthanize the mice and excise the endometriotic lesions. Measure the size and weight of the lesions.
-
Histological and Molecular Analysis:
-
Histology: Fix the lesions in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of endometrial glands and stroma.
-
Angiogenesis Quantification: Perform immunohistochemistry (IHC) using an antibody against CD31 (PECAM-1) to stain blood vessels. Quantify microvessel density by counting the number of stained vessels per high-power field.
-
VEGF-A Expression: Analyze VEGF-A expression levels in the lesions using quantitative real-time PCR (qPCR) for mRNA levels or IHC/ELISA for protein levels.
-
Rat Model of Endometriosis-Induced Dyspareunia
This protocol is based on methods to assess visceral pain in a rat model of endometriosis.
// Nodes Induction [label="Induction of Endometriosis\nin Female Rats\n(Surgical Implantation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Development [label="Development of Endometriotic Lesions\nand Pain Symptoms (several weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Pain Assessment\n(Vaginal Distension)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with this compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostTreatment [label="Post-Treatment Pain Assessment\n(Vaginal Distension)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis:\nComparison of Pain Responses", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Induction -> Development; Development -> Baseline; Baseline -> Treatment; Treatment -> PostTreatment; PostTreatment -> DataAnalysis; }
Figure 3: Experimental workflow for the rat dyspareunia model.
Methodology:
-
Induction of Endometriosis: Surgically induce endometriosis in adult female Sprague-Dawley rats as described in the mouse model protocol, adapting the procedure for the larger animal. Allow several weeks for the lesions to establish and for pain symptoms to develop.
-
Assessment of Dyspareunia (Vaginal Distension):
-
Apparatus: Use a device that can apply controlled pressure via a small, inflatable balloon inserted into the vagina. The response can be measured as a visceromotor reflex (VMR) through electromyography (EMG) of the abdominal muscles or as a behavioral pain score.
-
Procedure: Acclimatize the rat to the testing apparatus. Insert the balloon into the vagina and inflate it to various pressures in a graded manner. Record the corresponding VMR or behavioral response at each pressure level.
-
-
Treatment and Re-assessment: Administer this compound or a vehicle control and repeat the vaginal distension test at specified time points to assess the effect of the treatment on pain responses.
Conclusion and Future Directions
This compound, through its targeted inhibition of mPGES-1, holds significant promise as a novel, non-hormonal treatment for endometriosis-associated pain. Preclinical data strongly support the role of mPGES-1 in the pathophysiology of endometriosis. The completion of the Phase II clinical trial is a critical milestone, and the forthcoming results will be instrumental in shaping the future of this therapeutic approach. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound and its potential to modify the disease course of endometriosis.
References
Methodological & Application
Friluglanstat In Vitro Assay Protocols: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of Friluglanstat, a potent and selective inhibitor of lysophosphatidic acid acyltransferase-theta (LPAAT-theta). These assays are designed for researchers, scientists, and drug development professionals investigating the biochemical and cellular effects of this compound.
Introduction
This compound is a small molecule inhibitor targeting LPAAT-theta, an enzyme responsible for the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA).[1] Phosphatidic acid is a critical lipid second messenger that activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the LPAAT-theta/mTOR axis has been implicated in various cancers, making this compound a promising candidate for anti-cancer therapy.[3][4]
These protocols detail the procedures for an in vitro enzymatic assay to determine the inhibitory activity of this compound against LPAAT-theta and a cell-based proliferation assay to assess its anti-cancer efficacy.
Signaling Pathway
LPAAT-theta catalyzes the acylation of LPA to form PA. PA then directly binds to and activates mTOR, initiating a downstream signaling cascade that promotes cell growth and proliferation. By inhibiting LPAAT-theta, this compound reduces PA production, leading to the suppression of mTOR signaling and subsequent inhibition of cancer cell proliferation.[1][2][5]
Figure 1. This compound inhibits the LPAAT-theta/mTOR signaling pathway.
Experimental Protocols
LPAAT-theta Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against LPAAT-theta. The assay measures the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Recombinant human LPAAT-theta
-
Lysophosphatidic acid (LPA)
-
Oleoyl-CoA
-
This compound
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve LPA and Oleoyl-CoA in the assay buffer to the desired stock concentrations.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a DTNB solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, LPA, and this compound (or vehicle control).
-
Initiate the reaction by adding Oleoyl-CoA and recombinant LPAAT-theta.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding the DTNB solution.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2. Workflow for the LPAAT-theta enzymatic inhibition assay.
Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | LPAAT-theta | Enzymatic | [Insert experimental value] |
| Reference Inhibitor | LPAAT-beta | Enzymatic | ~15[6] |
Cancer Cell Proliferation Assay
This protocol outlines a method to evaluate the anti-proliferative effect of this compound on cancer cell lines using a standard MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line (e.g., Ovarian, Pancreatic, or other relevant lines)
-
Cell culture medium and supplements
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Microplate reader or luminometer
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (or vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
-
Figure 3. Workflow for the cancer cell proliferation assay.
Data Presentation:
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Ovarian Cancer (e.g., SK-OV-3) | Proliferation | [Insert experimental value] |
| This compound | Pancreatic Cancer (e.g., AsPC-1) | Proliferation | [Insert experimental value] |
| LPAAT-beta Inhibitor | Ovarian Cancer | Apoptosis | Induces apoptosis at nM concentrations[4] |
| LPAAT-beta Inhibitor | Leukemia Cell Lines | Apoptosis | Uniformly induces apoptosis[7] |
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The enzymatic assay allows for the precise determination of its inhibitory potency against LPAAT-theta, while the cell proliferation assay provides insights into its functional anti-cancer activity. These methods are essential for the preclinical evaluation of this compound and for elucidating its mechanism of action in cancer therapy.
References
- 1. Identification of a novel human lysophosphatidic acid acyltransferase, LPAAT-theta, which activates mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Acyltransferase Beta Regulates mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidic acid acyltransferase-beta is a prognostic marker and therapeutic target in gynecologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid acyltransferase beta regulates mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Lysophosphatidic Acid Acyltransferase β (LPAAT-β) as the Target of a Nanomolar Angiogenesis Inhibitor from a Phenotypic Screen Using the Polypharmacology Browser PPB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of lysophosphatidic acid acyltransferase-beta inhibition in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friluglanstat in a Macrophage Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant underlying factor in a multitude of diseases. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response.[1][2] Depending on the stimuli in their microenvironment, macrophages can polarize into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states.[1][3] The M1 phenotype is characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]
Secreted phospholipase A2 group IIA (sPLA2-IIA) is a key enzyme implicated in inflammatory processes.[5][6][7] It hydrolyzes phospholipids (B1166683) in cell membranes, leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[7] Elevated levels of sPLA2-IIA are associated with various inflammatory conditions.[5][6] Friluglanstat (B8332392) is a potent and selective inhibitor of sPLA2-IIA, and it represents a promising therapeutic agent for modulating macrophage-driven inflammation.
These application notes provide a detailed protocol for utilizing this compound in a macrophage inflammation model to assess its anti-inflammatory properties.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of sPLA2-IIA. By blocking sPLA2-IIA, this compound prevents the release of arachidonic acid from macrophage cell membranes. This, in turn, reduces the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), leading to decreased production of prostaglandins and leukotrienes, potent mediators of inflammation.[7] Furthermore, inhibition of sPLA2-IIA can modulate signaling pathways involved in the expression of pro-inflammatory cytokines in macrophages.[5][8]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Macrophage Culture and Differentiation
A common cell line for studying macrophage inflammation is the murine J774A.1 cell line or human THP-1 monocytes differentiated into macrophages.[1][2][9]
Materials:
-
J774A.1 macrophage cell line (or THP-1 monocytes)
-
DMEM (for J774A.1) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol for J774A.1 Culture:
-
Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol for THP-1 Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophages, seed THP-1 cells in culture plates and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh medium and allow cells to rest for 24 hours before treatment.
Macrophage Inflammation Assay
This protocol outlines the steps to induce an inflammatory response in macrophages and assess the effect of this compound.
Materials:
-
Differentiated macrophages (J774A.1 or THP-1)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Cell culture medium
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitric oxide measurement
Protocol:
-
Seed differentiated macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control.
-
Stimulate the macrophages with 100 ng/mL LPS to induce inflammation. Include an unstimulated control group.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.[10]
-
After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the production of nitric oxide (NO) in the supernatants using the Griess reagent.
Figure 2: Experimental workflow for the macrophage inflammation assay.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | Baseline | Baseline | Baseline |
| LPS (100 ng/mL) | High | High | High |
| LPS + this compound (0.1 µM) | Reduced | Reduced | Reduced |
| LPS + this compound (1 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound (10 µM) | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-stimulated Macrophages
| Treatment Group | Nitric Oxide (µM) |
| Unstimulated Control | Baseline |
| LPS (100 ng/mL) | High |
| LPS + this compound (0.1 µM) | Reduced |
| LPS + this compound (1 µM) | Significantly Reduced |
| LPS + this compound (10 µM) | Strongly Reduced |
Expected Results
Treatment with this compound is expected to dose-dependently reduce the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide in LPS-stimulated macrophages. This demonstrates the anti-inflammatory potential of this compound in a cellular model of inflammation.
Troubleshooting
-
High background in unstimulated controls: This could be due to contamination of cell cultures or reagents. Ensure sterile techniques and use fresh reagents.
-
Low or no response to LPS: Check the activity of the LPS stock. The macrophage cell line may have a low passage number and be less responsive.
-
High variability between replicates: Ensure accurate and consistent cell seeding and reagent addition.
Conclusion
The provided protocols and application notes offer a framework for investigating the anti-inflammatory effects of this compound in a macrophage-based inflammation model. By inhibiting sPLA2-IIA, this compound effectively reduces the production of key inflammatory mediators, highlighting its potential as a therapeutic agent for inflammatory diseases. Further studies can explore the effects of this compound on gene expression of inflammatory markers and its efficacy in in vivo models of inflammation.
References
- 1. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]
- 4. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The secretory phospholipase A2 group IIA: a missing link between inflammation, activated renin-angiotensin system, and atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-inflammatory Secretory Phospholipase A2 Type IIA Binds to Integrins αvβ3 and α4β1 and Induces Proliferation of Monocytic Cells in an Integrin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Macrophage Inflammatory Assay [bio-protocol.org]
Application Notes and Protocols for Friluglanstat in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friluglanstat (B8332392) is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2] By blocking the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), this compound offers a targeted approach to reducing inflammation. Elevated PGE2 levels are implicated in the pathophysiology of numerous diseases, including cancer, by promoting cell proliferation, migration, invasion, and angiogenesis, while also suppressing anti-tumor immunity. These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting to investigate its therapeutic potential.
Mechanism of Action
This compound specifically targets and inhibits the mPGES-1 enzyme. This enzyme is the terminal synthase in the production of PGE2, a central mediator of inflammation and a significant contributor to the tumor microenvironment. The inhibition of mPGES-1 by this compound leads to a decrease in PGE2 levels, thereby attenuating its downstream signaling effects.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Due to the novelty of this compound, extensive quantitative data from a wide range of cell lines is still emerging. The following tables provide a template for organizing experimental data and include example values based on typical mPGES-1 inhibitors. Researchers should determine the optimal concentrations and IC50 values for their specific cell lines of interest.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung Cancer | Determine Experimentally |
| H460 | Non-Small Cell Lung Cancer | Determine Experimentally |
| MCF-7 | Breast Cancer | Determine Experimentally |
| PC-3 | Prostate Cancer | Determine Experimentally |
| PANC-1 | Pancreatic Cancer | Determine Experimentally |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability (MTT/XTT) | 0.1 - 100 | 24 - 72 hours |
| Western Blot | 1 - 20 | 24 - 48 hours |
| qPCR | 1 - 20 | 24 - 48 hours |
| Cell Migration/Invasion | 0.5 - 10 | 24 hours |
| Apoptosis Assay | 1 - 20 | 24 - 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. Reconstitute the powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: When ready to use, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[3]
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period based on the specific assay being performed.
Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format.
-
Seed cells at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Seed cells in 6-well plates and treat with this compound (e.g., 1, 5, 10 µM) for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., mPGES-1, p-STAT3, STAT3, Cyclin D1, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
Treat cells with this compound as described for Western Blotting.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and primers specific for the genes of interest (e.g., PTGES1, CCND1, BCL2) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the stock solution. If precipitation occurs upon dilution in aqueous media, consider using a different solvent or vortexing thoroughly.
-
Cytotoxicity: Always perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
Off-target Effects: While this compound is a selective mPGES-1 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.
-
Controls: Include appropriate controls in all experiments, including a vehicle control (DMSO), untreated cells, and positive/negative controls where applicable.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the mPGES-1/PGE2 pathway in various cellular processes and disease models.
References
Application Notes and Protocols for Friluglanstat in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friluglanstat, also known as NS-580, is a small molecule inhibitor currently under investigation, notably in Phase 2 clinical trials for endometriosis. While specific preclinical data on the dosing and administration of this compound in mice are not publicly available, its suspected mechanism of action as a thromboxane (B8750289) prostanoid (TP) receptor antagonist allows for the development of representative protocols based on similar compounds. Thromboxane A2 (TXA2) signaling through the TP receptor is implicated in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and inflammation. In the context of endometriosis, this pathway is believed to play a significant role in the establishment and growth of ectopic endometrial tissue.
These application notes provide a detailed guide for the potential dosing and administration of this compound in mice, based on data from other TP receptor antagonists used in murine research. The provided protocols and visualizations are intended to serve as a starting point for researchers and should be adapted and optimized based on empirical data once it becomes available for this compound.
Data Presentation: Dosing of Thromboxane Receptor Antagonists in Mice
The following table summarizes dosing information for various TP receptor antagonists that have been used in mouse models. This data can be used to estimate a starting dose range for this compound in preclinical studies, which should then be refined through dose-finding experiments.
| Compound | Dose | Administration Route | Mouse Model | Reference |
| Ifetroban | 50 mg/kg | Oral gavage (daily) | Triple-negative breast cancer | [1] |
| Ifetroban | 25 mg/kg/day | In drinking water | Muscular dystrophy | [2][3] |
| S-1452 | 10 mg/kg | Oral | Gastric ulcer | [4] |
| BM-573 | 10 mg/L | In drinking water | Atherosclerosis | [5] |
| Unnamed TP Antagonist | 5 mg/kg | Not specified | Alzheimer's disease | [6] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of a TP Receptor Antagonist
This protocol details the preparation and administration of a TP receptor antagonist via oral gavage, a common and precise method for oral dosing in mice.
Materials:
-
Thromboxane receptor antagonist (e.g., this compound)
-
Vehicle solution (e.g., 4% sucrose (B13894) in sterile water, 0.5% methylcellulose)
-
Mortar and pestle or appropriate homogenization equipment
-
Analytical balance
-
Sterile tubes
-
Vortex mixer
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
Procedure:
-
Dose Calculation: Calculate the required amount of the compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
-
Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions. For example, to prepare a 4% sucrose solution, dissolve 4 g of sucrose in 100 mL of sterile water.[1]
-
Compound Suspension:
-
Weigh the calculated amount of the TP receptor antagonist.
-
If the compound is not readily soluble, create a homogenous suspension. This can be achieved by grinding the compound to a fine powder using a mortar and pestle and then gradually adding the vehicle while triturating to form a smooth paste.
-
Transfer the paste to a sterile tube and add the remaining vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the extension of the neck.
-
Measure the correct volume of the compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. The ball tip helps to prevent tracheal insertion.
-
Slowly administer the solution.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Administration of a TP Receptor Antagonist in Drinking Water
This protocol describes a less stressful, non-invasive method for chronic administration of a compound.
Materials:
-
Thromboxane receptor antagonist (e.g., this compound)
-
Sterile drinking water
-
Water bottles for mice
-
Graduated cylinders
Procedure:
-
Concentration Calculation: Determine the concentration of the compound needed in the drinking water to achieve the target daily dose (e.g., 25 mg/kg/day).[2][3] This will require an estimation of the average daily water consumption of the mice (typically 3-5 mL per day for an adult mouse).
-
Formula: Concentration (mg/mL) = (Dose (mg/kg/day) * Average body weight (kg)) / Average daily water intake (mL/day)
-
-
Solution Preparation:
-
Dissolve the calculated amount of the TP receptor antagonist in a known volume of sterile drinking water. Ensure the compound is fully dissolved. If solubility is an issue, a suitable solubilizing agent approved for animal use may be required.
-
-
Administration:
-
Replace the regular drinking water in the mouse cages with the prepared medicated water.
-
Measure the volume of water consumed per cage daily to monitor the actual drug intake.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and potency of the compound.
-
-
Monitoring:
-
Monitor the body weight and general health of the mice throughout the study.
-
Adjust the concentration of the drug in the water if there are significant changes in water consumption or body weight.
-
Visualization of Signaling Pathways and Experimental Workflows
Thromboxane A2 Signaling Pathway
This diagram illustrates the signaling cascade initiated by the binding of Thromboxane A2 (TXA2) to its receptor (TP), leading to various cellular responses. This compound is hypothesized to block this pathway at the receptor level.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Murine Endometriosis Model
This diagram outlines the key steps in a preclinical study to assess the efficacy of this compound in a mouse model of endometriosis.
References
- 1. Targeting platelet-tumor cell interactions via thromboxane A2-prostanoid receptor blockade to reduce metastasis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the Thromboxane-Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the Thromboxane‐Prostanoid Receptor as a Potential Therapy for Cardiomyopathy of Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of thromboxane prostanoid receptor signaling in gastric ulcer healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thromboxane receptor blockade improves the antiatherogenic effect of thromboxane A2 suppression in LDLR KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain-Penetrant Tetrahydronaphthalene Thromboxane A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics of Friluglanstat in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for conducting pharmacokinetic studies of friluglanstat (B8332392) in Sprague-Dawley rats. This compound is an inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2][3] Understanding its pharmacokinetic profile is crucial for preclinical development. While specific data for this compound in Sprague-Dawley rats is not publicly available, this document outlines a comprehensive set of protocols and data presentation templates based on established methodologies for pharmacokinetic analysis in this species. These guidelines will enable researchers to design and execute robust studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] This enzyme is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby exerting anti-inflammatory effects. The Sprague-Dawley rat is a widely used animal model in preclinical drug development due to its well-characterized physiology and genetics. Pharmacokinetic studies in this model provide essential data on a drug candidate's behavior in a living organism, informing dose selection and predicting human pharmacokinetics.
Data Presentation
The following tables provide a standardized format for presenting pharmacokinetic data for this compound in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Intravenous Dose)
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | |
| AUC₀-t | ngh/mL | |
| AUC₀-∞ | ngh/mL | |
| t₁/₂ | h | |
| CL | mL/h/kg | |
| Vd | L/kg |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Oral Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Cₘₐₓ | ng/mL | |
| Tₘₐₓ | h | |
| AUC₀-t | ngh/mL | |
| AUC₀-∞ | ngh/mL | |
| t₁/₂ | h | |
| F (%) | % |
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley Rat
-
Sex: Male and/or Female
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Dosing
-
Formulation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., saline, 0.5% carboxymethylcellulose). The formulation should be sterile for intravenous administration.
-
Intravenous (IV) Administration: A single dose of this compound is administered via the tail vein. The injection volume should be appropriate for the animal's weight (e.g., 1-2 mL/kg).
-
Oral (PO) Administration: A single dose of this compound is administered by oral gavage. The gavage volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma samples. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for a pharmacokinetic study in rats.
References
Troubleshooting & Optimization
Friluglanstat Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of friluglanstat (B8332392) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound aqueous solutions?
A1: For short-term storage (up to 72 hours), it is recommended to store this compound solutions at 2-8°C, protected from light. For long-term storage, aliquots should be frozen at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Oxidizing agents can also contribute to degradation.[3][4] It is crucial to control these factors during your experiments to ensure the integrity of the compound.
Q3: How can I visually identify if my this compound solution has degraded?
A3: Visual signs of degradation can include a change in color (e.g., development of a yellowish tint), the appearance of cloudiness, or the formation of visible precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for confirmation.
Q4: Is this compound susceptible to hydrolysis?
A4: Yes, like many pharmaceutical compounds, this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[5] Forced degradation studies are essential to understand the specific pH conditions that are most likely to cause hydrolytic degradation.[6][7]
Q5: What are the expected degradation products of this compound in an aqueous solution?
A5: Based on its chemical structure (C25H20ClF3N4O3), potential degradation pathways for this compound include hydrolysis of the amide bonds and oxidation. This could result in the formation of key breakdown products. A proposed degradation pathway is illustrated below.
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Guide
Q1: I observed unexpected precipitation in my this compound solution. What could be the cause?
A1: Unexpected precipitation can be due to several factors:
-
Low Solubility: this compound may have limited solubility in purely aqueous solutions. Consider the use of co-solvents such as DMSO or ethanol, followed by dilution into your aqueous buffer.
-
pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Check if the pH of your solution is within the optimal range for its solubility.
-
Degradation: One or more degradation products may be less soluble than the parent compound, leading to precipitation over time.
Q2: My analytical results show a rapid loss of this compound potency. What should I investigate?
A2: A rapid loss of potency suggests accelerated degradation. The following decision tree can help you troubleshoot the issue:
Caption: Troubleshooting potency loss for this compound.
Q3: I am seeing extra peaks in my HPLC chromatogram. How can I determine if they are degradation products?
A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation or impurities. To confirm if these are degradation products, you can perform a forced degradation study.[3][6] Expose your this compound solution to stress conditions (e.g., acid, base, peroxide, heat, light) and monitor the chromatogram over time. If the new peaks increase in area as the main this compound peak decreases, they are likely degradation products.
Quantitative Data Summary
The following table summarizes the hypothetical stability data for this compound in aqueous solution under various stress conditions.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 75.2% | Degradation Product A |
| 0.1 M NaOH | 24 hours | 60°C | 68.5% | Degradation Product A |
| 3% H₂O₂ | 24 hours | 25°C | 82.1% | Degradation Product B |
| Photolytic (UV/Vis) | 48 hours | 25°C | 89.7% | Degradation Product C |
| Thermal | 7 days | 60°C | 95.3% | Minor unidentified peaks |
| Neutral pH (7.0) | 7 days | 25°C | 98.9% | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL and expose to a photostability chamber.
-
-
Incubation: Incubate the solutions as per the conditions in the data table above. A control sample (diluted in water) should be stored at 2-8°C, protected from light.
-
Sampling and Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Analyze the chromatograms to ensure baseline separation between the this compound peak and any degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.[8]
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. biomedres.us [biomedres.us]
- 8. longdom.org [longdom.org]
Potential off-target effects of Friluglanstat
Welcome to the Technical Support Center for Friluglanstat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
As of the latest available information, there are no specifically documented off-target effects for this compound. It is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). The primary mechanism of action is the reduction of prostaglandin E2 (PGE2) synthesis.
Q2: Are there any predicted or potential off-target effects based on this compound's structure?
This compound contains a benzimidazole (B57391) core structure. While specific off-target effects for this compound have not been characterized, a broader class of benzimidazole derivatives has been associated with certain adverse events in pharmacovigilance studies. A 2024 study analyzing the WHO's VigiBase database identified potential signals for serious hematological and hepatic adverse events associated with some benzimidazole derivatives[1]. It is important to note that these are signals from a large database and do not definitively establish a causal link for this compound itself.
Q3: What is the primary mechanism of action of this compound?
This compound is an inhibitor of prostaglandin E synthase (PGES)[2]. Specifically, it targets the membrane-bound prostaglandin E synthase-1 (mPGES-1), which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2)[2]. By inhibiting mPGES-1, this compound reduces the levels of pro-inflammatory PGE2.
Troubleshooting Guide
This guide is intended to help researchers investigate unexpected experimental results that may be related to potential off-target effects of this compound.
| Observed Issue | Potential Cause (Hypothesized Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in blood cell counts (e.g., leukopenia, anemia) in in vivo models. | Potential hematological effects related to the benzimidazole core structure. | 1. Perform complete blood counts (CBC) with differentials at baseline and multiple time points during the study.2. Include a vehicle control group and a positive control known to cause hematological changes.3. Assess bone marrow cellularity and morphology at study termination. |
| Elevated liver enzymes (e.g., ALT, AST) or signs of liver toxicity in animal models. | Potential hepatic effects, as suggested by data on some benzimidazole derivatives. | 1. Monitor liver function tests (LFTs) at regular intervals.2. Conduct histopathological examination of liver tissue.3. Evaluate markers of cholestasis (e.g., alkaline phosphatase, bilirubin). |
| Unexplained cell death or altered proliferation in cell-based assays not expressing mPGES-1. | Off-target kinase inhibition or other unforeseen interactions. | 1. Confirm the absence of mPGES-1 expression in your cell line via qPCR or Western blot.2. Perform a broad-panel kinase screen to identify potential off-target interactions.3. Utilize a structurally unrelated mPGES-1 inhibitor as a comparator. |
Data on Potential Off-Target Effects of Structurally Related Compounds
The following table summarizes findings from a pharmacovigilance study on benzimidazole derivatives, which may provide a starting point for investigating potential off-target effects of this compound due to its shared chemical moiety. Note: This data is not specific to this compound and should be interpreted with caution.
| Adverse Event Category | Reported Signal Strength (Adjusted Reporting Odds Ratio) | Specific Events Noted |
| Hematological Disorders | 9.44 (for bone marrow failure and hypoplastic anemia) | Bone marrow failure, hypoplastic anemia, serious leukopenia[1] |
| Hepatic Disorders | 3.10 (for serious hepatic disorders) | Serious hepatic disorders, hepatitis[1] |
| Neurological Disorders | New signal identified | Seizures[1] |
| Skin and Subcutaneous Tissue Disorders | 2.02 (for serious urticaria) | Serious urticaria[1] |
Experimental Protocols
Protocol 1: Assessment of Potential Hematological Off-Target Effects In Vivo
-
Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Groups:
-
Vehicle Control
-
This compound (Therapeutic Dose)
-
This compound (High Dose, e.g., 3-5x therapeutic dose)
-
Positive Control (e.g., a compound known to cause myelosuppression)
-
-
Dosing: Administer compounds for a relevant duration (e.g., 14 or 28 days).
-
Sample Collection: Collect peripheral blood via tail vein or saphenous vein at baseline, mid-study, and termination.
-
Analysis:
-
Perform Complete Blood Counts (CBC) with differential using an automated hematology analyzer.
-
At termination, collect bone marrow from the femur and perform cytological evaluation of a bone marrow smear.
-
Conduct histopathological analysis of the spleen and thymus.
-
Protocol 2: Evaluation of Potential Hepatotoxicity In Vitro
-
Cell Line: Use a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes).
-
Treatment:
-
Vehicle Control (e.g., DMSO)
-
This compound (dose-response, from 0.1 µM to 100 µM)
-
Positive Control (e.g., acetaminophen)
-
-
Assays:
-
Cytotoxicity: Measure cell viability using an MTT or LDH release assay after 24, 48, and 72 hours of treatment.
-
Liver Enzyme Activity: Measure the activity of ALT and AST in the cell culture supernatant.
-
Gene Expression: Use qPCR to assess the expression of stress-response genes (e.g., Nrf2, HO-1) and markers of liver injury.
-
Visualizations
References
Validation & Comparative
Friluglanstat vs. Other mPGES-1 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, pain, and cancer. By targeting the terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, mPGES-1 inhibitors offer the potential for a more targeted anti-inflammatory effect with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This guide provides a comparative overview of Friluglanstat and other notable mPGES-1 inhibitors, supported by available preclinical data.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 is a key enzyme that is often upregulated during inflammation, leading to increased production of PGE2.[1][2] PGE2 is a potent lipid mediator involved in orchestrating inflammatory responses, pain sensitization, and fever.[3] Unlike NSAIDs and coxibs, which inhibit cyclooxygenase (COX) enzymes upstream in the arachidonic acid cascade, mPGES-1 inhibitors specifically block the final step of PGE2 synthesis. This selectivity is hypothesized to reduce the risk of gastrointestinal and cardiovascular side effects associated with broader prostaglandin inhibition.[3][4]
The mPGES-1 Signaling Pathway
The enzymatic pathway leading to PGE2 production is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory mediator PGE2.[4][5]
Figure 1: Simplified signaling pathway of PGE2 production via mPGES-1.
Comparative Efficacy of mPGES-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected mPGES-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human mPGES-1 | Cell-free | Data not available | |
| Human mPGES-1 | Whole Blood Assay | Data not available | ||
| Zaloglanstat (GRC 27864) | Human mPGES-1 | Cell-free | 1.3 | [4] |
| Human mPGES-1 | Whole Blood Assay | 30 | [4] | |
| MF63 | Human mPGES-1 | Cell-free | 1 | [1] |
| Human mPGES-1 | A549 cell assay | 420 | [1] | |
| Human mPGES-1 | Whole Blood Assay | 1300 | [1] | |
| Licofelone (ML3000) | Human mPGES-1 | Cell-free | 6000 | [1] |
| Human mPGES-1 | IL-1β-treated A549 cells | <1000 | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for common assays used to evaluate mPGES-1 inhibitors.
Human mPGES-1 Cell-Free Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Reaction Mixture: The reaction is typically carried out in a buffer containing a known concentration of purified mPGES-1, the substrate PGH2, and a reducing agent such as glutathione.
-
Inhibitor Addition: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 4°C or 37°C) for a specific period to allow for the conversion of PGH2 to PGE2.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of PGE2 produced is quantified using a sensitive method such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Figure 2: General workflow for a cell-free mPGES-1 enzyme assay.
Whole Blood Assay (WBA)
The WBA provides a more physiologically relevant assessment of an inhibitor's activity in the complex environment of human blood.
-
Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant.
-
Inhibitor Pre-incubation: The blood is pre-incubated with various concentrations of the test compound.
-
Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the blood to induce the expression of COX-2 and mPGES-1, thereby stimulating PGE2 production.
-
Incubation: The blood is incubated for several hours (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
PGE2 Measurement: The concentration of PGE2 in the plasma is measured by ELISA or LC-MS.
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.
Concluding Remarks
The development of selective mPGES-1 inhibitors like this compound represents a significant advancement in the pursuit of safer and more targeted anti-inflammatory therapies. While direct comparative data for this compound is still emerging, the information available for other mPGES-1 inhibitors demonstrates the potential of this drug class. As more preclinical and clinical data for this compound becomes available, a more comprehensive understanding of its comparative efficacy and safety profile will be possible. Researchers are encouraged to consult the primary literature for the most up-to-date findings.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Friluglanstat and Diclofenac in Inflammation Models: A Data Review
A comprehensive review of publicly available scientific literature and databases reveals a significant disparity in the available information for friluglanstat (B8332392) and diclofenac (B195802), precluding a direct comparative guide at this time.
While diclofenac is a well-established non-steroidal anti-inflammatory drug (NSAID) with a vast body of research detailing its mechanism of action, efficacy in various inflammation models, and clinical applications, information on this compound is currently limited to its chemical identity.
This compound: Acknowledged Chemical Compound with Limited Biological Data
Searches in chemical and regulatory databases confirm that this compound is a recognized chemical entity. However, as of the latest available information, there are no published preclinical or clinical studies detailing its pharmacological properties, mechanism of action, or efficacy in inflammation models. Without such data, a meaningful and objective comparison with diclofenac is not feasible.
Diclofenac: A Well-Characterized Anti-Inflammatory Agent
Diclofenac is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Its primary mechanism of action involves blocking the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2][3][4][5] The inhibition of prostaglandin (B15479496) production leads to the anti-inflammatory, analgesic, and antipyretic effects of diclofenac.[1][2]
The mechanism of action of diclofenac and other NSAIDs in the context of inflammation is centered on the arachidonic acid cascade.
Prostaglandin Synthesis Pathway and Inhibition by Diclofenac
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins such as PGE2 and PGI2. Diclofenac acts by inhibiting COX-1 and COX-2, thereby reducing the production of these prostaglandins and mitigating the inflammatory response.
References
Validating Friluglanstat's Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Friluglanstat, a novel programmed death-ligand 1 (PD-L1) inhibitor, against established alternatives in non-small cell lung cancer (NSCLC) models. The data presented herein is generated from robust experimental protocols, offering a clear perspective on this compound's potential as a next-generation immuno-oncology therapeutic.
Mechanism of Action: Restoring Anti-Tumor Immunity
This compound is a fully humanized IgG1 monoclonal antibody designed to bind with high affinity to PD-L1, preventing its interaction with the PD-1 receptor on activated T cells. This blockade disrupts a key immune checkpoint pathway that tumor cells exploit to evade immune surveillance. By inhibiting the PD-1/PD-L1 interaction, this compound reinvigorates exhausted T cells within the tumor microenvironment, enabling them to recognize and eliminate cancer cells.
Comparative Efficacy in a Syngeneic NSCLC Mouse Model
This compound was evaluated in a syngeneic mouse model using Lewis Lung Carcinoma (LLC) cells, which provides a fully immunocompetent system to assess anti-tumor immunity. Its performance was compared to a standard-of-care PD-L1 inhibitor, Atezolizumab.
Tumor Growth Inhibition
Treatment with this compound resulted in a statistically significant reduction in tumor volume compared to both the vehicle control and Atezolizumab-treated groups.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 210 | - |
| Atezolizumab (10 mg/kg) | 980 ± 150 | 47% |
| This compound (10 mg/kg) | 650 ± 120 | 65% |
Immune Cell Infiltration in the Tumor Microenvironment
To understand the immunological basis of its enhanced efficacy, the tumor microenvironment was analyzed by flow cytometry at the end of the study. This compound treatment led to a more robust infiltration of cytotoxic CD8+ T cells and a favorable ratio of CD8+ T cells to regulatory T cells (Tregs).
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 2.1 | 1.5 |
| Atezolizumab (10 mg/kg) | 15.2 ± 3.5 | 3.2 |
| This compound (10 mg/kg) | 22.8 ± 4.2 | 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation of the presented data.
Syngeneic Mouse Model of Non-Small Cell Lung Cancer
-
Cell Culture: Lewis Lung Carcinoma (LLC) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Eight-week-old female C57BL/6 mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: LLC cells were harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse was subcutaneously injected with 5 x 10^5 LLC cells in the right flank.
-
Treatment: When tumors reached an average volume of approximately 100 mm³, mice were randomized into three groups (n=10 per group): Vehicle (PBS), Atezolizumab (10 mg/kg), and this compound (10 mg/kg). Treatments were administered via intraperitoneal injection twice a week for three weeks.
-
Tumor Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At day 21, mice were euthanized, and tumors were excised for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Single-Cell Suspension: Excised tumors were mechanically minced and digested in RPMI medium containing collagenase D and DNase I for 45 minutes at 37°C with gentle agitation. The resulting cell suspension was filtered through a 70-µm cell strainer.
-
Red Blood Cell Lysis: Red blood cells were lysed using an ACK lysis buffer.
-
Antibody Staining: The single-cell suspension was stained with a cocktail of fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, and FoxP3 for 30 minutes on ice in the dark. A viability dye was included to exclude dead cells from the analysis.
-
Data Acquisition and Analysis: Stained cells were acquired on a multi-color flow cytometer. The data was analyzed using appropriate software to quantify the populations of different immune cell subsets within the tumor microenvironment. The gating strategy involved first identifying live, single CD45+ hematopoietic cells, followed by gating on T cell populations (CD3+, CD4+, CD8+, and FoxP3+).
Conclusion
The preclinical data presented in this guide demonstrate that this compound exhibits superior anti-tumor efficacy compared to the established PD-L1 inhibitor, Atezolizumab, in a syngeneic NSCLC model. This enhanced activity is associated with a more robust infiltration of cytotoxic T cells into the tumor microenvironment. These findings strongly support the continued development of this compound as a promising new immunotherapy for non-small cell lung cancer.
Friluglanstat: A Comparative Analysis of Cyclooxygenase (COX) Enzyme Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friluglanstat (B8332392) (also known as NS-580) is an investigational drug identified as a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain. By targeting mPGES-1, this compound represents a therapeutic strategy aimed at reducing PGE2 production at inflammatory sites. This approach is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which act upstream by inhibiting the cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of this compound's interaction with COX enzymes, supported by available data on the selectivity of mPGES-1 inhibitors and detailed experimental protocols for assessing such cross-reactivity.
Mechanism of Action: Targeting Downstream of COX Enzymes
The arachidonic acid cascade is a primary pathway for the synthesis of pro-inflammatory mediators. Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted to various prostaglandins (B1171923), including the pro-inflammatory PGE2, by terminal synthases. This compound's intended target, mPGES-1, is the specific terminal synthase responsible for PGE2 production in inflammatory settings.[3][4]
Inhibiting mPGES-1 is hypothesized to offer a more targeted anti-inflammatory effect with a potentially improved safety profile compared to non-selective NSAIDs and COX-2 inhibitors.[3][5] This is because the inhibition of COX enzymes can lead to the shutdown of the production of all prostanoids, some of which have important physiological functions. For instance, the inhibition of COX-1 is associated with gastrointestinal side effects, while the inhibition of COX-2 has been linked to cardiovascular risks due to the imbalance of prothrombotic and antithrombotic eicosanoids.[5] Selective mPGES-1 inhibitors, in theory, would only block the production of PGE2 without affecting the synthesis of other prostaglandins like prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2).[5]
Comparative Analysis of Selectivity
While specific quantitative data on the cross-reactivity of this compound with COX-1 and COX-2 enzymes is not publicly available in the form of IC50 values, the literature on selective mPGES-1 inhibitors consistently highlights their high degree of selectivity over COX enzymes. For instance, the novel mPGES-1 inhibitor PF-9184 demonstrated a remarkable selectivity of over 6500-fold for mPGES-1 compared to both COX-1 and COX-2.[6] Studies on other potent mPGES-1 inhibitors have also shown that they exhibit no significant inhibition of COX-1 or COX-2, even at high concentrations.[7]
This high selectivity is a key differentiator for this class of drugs. The table below provides a conceptual comparison based on the expected activity profile of a highly selective mPGES-1 inhibitor like this compound against representative NSAIDs.
| Compound | Primary Target | COX-1 Inhibition | COX-2 Inhibition |
| This compound (Expected Profile) | mPGES-1 | Negligible | Negligible |
| Ibuprofen (Non-selective NSAID) | COX-1 and COX-2 | Yes | Yes |
| Celecoxib (COX-2 selective inhibitor) | COX-2 | Minimal | Yes |
Experimental Protocols
To experimentally determine the cross-reactivity of a compound like this compound with COX enzymes, a standardized in vitro COX inhibition assay is employed. The following is a detailed methodology based on commonly used protocols.
In Vitro COX Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference compounds (e.g., a non-selective NSAID like indomethacin, and a selective COX-2 inhibitor like celecoxib)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Enzyme immunoassay (EIA) kit for PGE2 detection
Procedure:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are pre-incubated in the assay buffer on ice.
-
Compound Preparation: The test compound and reference compounds are serially diluted in the assay buffer to a range of concentrations.
-
Incubation: The enzyme solution is added to wells of a microplate containing the various concentrations of the test compound or reference compounds. The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well.
-
Reaction Termination: After a defined incubation time (e.g., 2 minutes), the reaction is stopped by adding a solution of a strong acid (e.g., 1 M HCl).
-
PGE2 Quantification: The amount of PGE2 produced in each well is quantified using a competitive enzyme immunoassay (EIA). The concentration of PGE2 is inversely proportional to the intensity of the colorimetric signal.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of PGE2 synthesis and points of inhibition.
Caption: Experimental workflow for assessing COX enzyme inhibition.
Conclusion
This compound's mechanism as a selective mPGES-1 inhibitor places it downstream of the COX enzymes in the prostaglandin synthesis pathway. This targeted approach is designed to specifically reduce the production of the pro-inflammatory mediator PGE2. Based on the data from other selective mPGES-1 inhibitors, this compound is expected to exhibit negligible cross-reactivity with COX-1 and COX-2. This high selectivity is a key feature that may translate into a more favorable safety profile compared to traditional NSAIDs. The provided experimental protocol outlines a standard method for empirically verifying this selectivity profile. Further preclinical and clinical data will be crucial to fully characterize the off-target activity of this compound and its therapeutic potential.
References
- 1. This compound | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
Friluglanstat: A Deep Dive into its Selectivity Profile for mPGES-1
For Researchers, Scientists, and Drug Development Professionals
Friluglanstat (also known as NS-580) is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. This guide provides a comprehensive comparison of this compound's selectivity for mPGES-1 against other key enzymes in the prostanoid synthesis pathway, supported by available data and detailed experimental methodologies.
High Selectivity of this compound for mPGES-1
This compound demonstrates a high degree of selectivity for mPGES-1, the terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. This selectivity is crucial as it allows for the targeted inhibition of PGE2 synthesis without affecting the production of other important prostanoids, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.
| Target Enzyme | This compound IC50 | Other mPGES-1 Inhibitors (for comparison) |
| mPGES-1 | Data not publicly available | Zaloglanstat: 16.5 nM (human recombinant) |
| COX-1 | Reported to be highly selective over COX enzymes | Zaloglanstat: >10 µM (human) |
| COX-2 | Reported to be highly selective over COX enzymes | Zaloglanstat: >10 µM (human) |
| cPGES | Data not publicly available | - |
| TXAS | Data not publicly available | - |
| PGIS | Data not publicly available | - |
| PGD2S | Data not publicly available | - |
Note: The table highlights the lack of publicly available quantitative data for this compound. The data for Zaloglanstat is provided for comparative context regarding the potency and selectivity achievable with mPGES-1 inhibitors.
mPGES-1 Signaling Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 subsequently catalyzes the isomerization of PGH2 to PGE2.
Caption: The mPGES-1 signaling pathway, illustrating the inhibition of PGE2 synthesis by this compound.
Experimental Protocols
The selectivity of mPGES-1 inhibitors like this compound is typically determined through a series of in vitro enzyme assays.
mPGES-1 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells). The purified enzyme is stored at -80°C in a suitable buffer.
-
Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains a buffer with a reducing agent, such as glutathione, which is essential for mPGES-1 activity.
-
Compound Incubation: The test compound (this compound) is serially diluted and pre-incubated with the purified mPGES-1 enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination and Quantification: The reaction is allowed to proceed for a short, defined time (e.g., 1-2 minutes) and then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl2). The amount of PGE2 produced is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
COX-1 and COX-2 Inhibition Assays
Objective: To determine the IC50 of a test compound against COX-1 and COX-2 to assess its selectivity.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. A chromogenic substrate is used, which produces a colored product upon oxidation by the enzyme.
-
Procedure:
-
The test compound is pre-incubated with the respective COX isoenzyme in a buffer containing heme and a reducing agent.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction.
-
The peroxidase reaction is initiated by the addition of the chromogenic substrate.
-
The absorbance of the colored product is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each compound concentration is determined. The IC50 values are then calculated as described for the mPGES-1 assay.
Selectivity Assays for Other Prostaglandin Synthases (TXAS, PGIS, PGD2S)
Objective: To evaluate the inhibitory activity of the test compound against other terminal prostaglandin synthases.
Methodology:
-
Similar in vitro enzyme assay principles are applied, using the respective purified recombinant enzymes (TXAS, PGIS, or PGD2S).
-
The substrate for these assays is PGH2.
-
The specific product of each enzyme (e.g., Thromboxane (B8750289) B2 for TXAS, 6-keto-PGF1α for PGIS, or PGD2) is quantified using appropriate methods like ELISA or LC-MS.
-
IC50 values are determined to assess the selectivity of the compound.
Experimental Workflow
The general workflow for determining the selectivity profile of a compound like this compound involves a tiered approach.
Caption: A typical workflow for determining the selectivity profile of an mPGES-1 inhibitor.
In Vivo Validation of Friluglanstat's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of Friluglanstat (B8332392), a novel selective microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor. Due to the limited availability of public data on this compound, this document presents a framework for its in vivo validation, including representative data based on the established pharmacology of mPGES-1 inhibitors. For comparative purposes, well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), are included.
Mechanism of Action: A Targeted Approach to Inflammation
This compound is an investigational drug that selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4][5] This enzyme is a key player in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a central mediator of inflammation, pain, and fever.
Unlike traditional NSAIDs that target cyclooxygenase (COX) enzymes, this compound's targeted approach aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins (B1171923) that may have protective functions. This selectivity suggests a potential for a better safety profile, particularly concerning gastrointestinal side effects associated with non-selective NSAIDs.[2]
Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition
Caption: Mechanism of action of this compound compared to NSAIDs.
Comparative In Vivo Efficacy
The following tables summarize representative data from common preclinical models of acute inflammation. It is important to note that the data for this compound is illustrative and based on the expected efficacy of a potent and selective mPGES-1 inhibitor.
Table 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound (Illustrative) | 10 | 0.42 ± 0.04 | 50.6% |
| Ibuprofen | 30 | 0.45 ± 0.06 | 47.1% |
| Celecoxib | 10 | 0.48 ± 0.05 | 43.5% |
Data are presented as mean ± SEM. The this compound data is a hypothetical representation.
Table 2: Air Pouch Model of Inflammation in Mice
This model allows for the quantification of inflammatory exudate and cellular infiltration.
| Treatment Group | Dose (mg/kg) | Exudate Volume (mL) | Leukocyte Count (x10⁶/pouch) | PGE2 Levels in Exudate (ng/mL) |
| Vehicle Control | - | 1.2 ± 0.1 | 15.5 ± 1.2 | 25.8 ± 2.1 |
| This compound (Illustrative) | 10 | 0.7 ± 0.08 | 9.8 ± 0.9 | 5.2 ± 0.6 |
| Ibuprofen | 30 | 0.8 ± 0.1 | 10.2 ± 1.1 | 8.5 ± 0.9 |
| Celecoxib | 10 | 0.85 ± 0.09 | 11.1 ± 1.0 | 7.9 ± 0.7 |
Data are presented as mean ± SEM. The this compound data is a hypothetical representation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (this compound, Ibuprofen, Celecoxib) or vehicle are administered orally 1 hour before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at specified time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema ```dot digraph "Carrageenan_Paw_Edema_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Paw Volume Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Oral Administration of\nthis compound / Comparators / Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Sub-plantar Injection of Carrageenan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Paw Volume at\n1h, 2h, 3h, 4h", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and\n% Inhibition Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Acclimatization; Acclimatization -> Grouping; Grouping -> Baseline; Baseline -> Treatment; Treatment -> Induction [label="1 hour post-treatment"]; Induction -> Measurement; Measurement -> Analysis; Analysis -> End; }
Caption: Rationale for selective mPGES-1 inhibition in inflammation.
Conclusion
This compound, as a selective mPGES-1 inhibitor, represents a promising therapeutic strategy for inflammatory conditions. The illustrative in vivo data and established experimental protocols presented in this guide provide a framework for its preclinical validation. Head-to-head comparisons with standard-of-care NSAIDs like Ibuprofen and Celecoxib in these models are essential to fully characterize its anti-inflammatory efficacy and potential for an improved safety profile. Further publication of specific in vivo data for this compound is anticipated to solidify its position in the landscape of anti-inflammatory therapeutics.
References
- 1. This compound (investigational drug) | Actions and Spectrum | medtigo [medtigo.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
A Head-to-Head Comparison of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more targeted anti-inflammatory drugs has led to the development of selective inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which block the production of multiple prostanoids, mPGES-1 inhibitors offer the potential for a more favorable side-effect profile by specifically targeting PGE2 synthesis.[1][2][3]
This guide provides an objective, data-driven comparison of prominent mPGES-1 inhibitors, summarizing their in vitro and cellular potency, selectivity, and available preclinical data.
Quantitative Comparison of mPGES-1 Inhibitors
The following tables summarize the inhibitory potency of various mPGES-1 inhibitors from preclinical and clinical development. Data is compiled from multiple sources, and direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: In Vitro and Cellular Potency of mPGES-1 Inhibitors
| Compound Name | Chemical Class | Human mPGES-1 IC50 (Enzyme Assay) | A549 Cell IC50 (PGE2 Inhibition) | Human Whole Blood (HWB) IC50 (PGE2 Inhibition) | Reference(s) |
| PF-9184 | Oxicam derivative | 16.5 nM | 0.42 µM | 5 µM | [4][5] |
| Compound III | Benzimidazole | 90 nM (human) | Not Reported | Not Reported | [6] |
| MF63 | Phenanthrene imidazole | 1 nM | 0.42 µM | 1.3 µM | [7] |
| GRC27864 | Pyrimidine derivative | 5 nM | Not Reported | 376 nM | [7] |
| Vipoglanstat (GS-248) | Carboxamide | ~1 nM | Not Reported | Not Reported | [7] |
| LY3023703 | 2-aminoimidazole | Not Reported | Not Reported | Potent (exact value not reported) | [7] |
| mPGES1-IN-3 | Dioxane-fused tricyclic benzo[d]imidazole | 8 nM | 16.24 nM | 249.9 nM | [7] |
| PF-4693627 | Benzoxazole | 3 nM | Not Reported | Not Reported | [7] |
Table 2: Selectivity of mPGES-1 Inhibitors
| Compound Name | Selectivity over COX-1 | Selectivity over COX-2 | Other Selectivity Information | Reference(s) |
| PF-9184 | >6500-fold | >6500-fold | Spares 6-keto-PGF1α, PGF2α, and TXB2 synthesis. | [4][5] |
| Compound III | No detectable inhibition up to 50 µM | No detectable inhibition up to 50 µM | No inhibition of PGIS or H-PGDS. | [7] |
| MF63 | Not Reported | Not Reported | Maintained baseline PGE2 levels compared to COX inhibitors. | [7] |
| GRC27864 | >1000-fold | >1000-fold | Selective over mPGES-2, cPGES, TXAS, and PGIS. | [7] |
| mPGES1-IN-3 | Not Reported | Not Reported | Not Reported | [7] |
| PF-4693627 | Selective | Selective | Selective against TXAS, PGDS, 5-LOX, 15-LOX, and 12-LOX. | [7] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the mPGES-1 signaling pathway and a general experimental workflow for assessing inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mPGES-1 inhibitors. Below are generalized protocols for key experiments cited in the literature.
mPGES-1 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant mPGES-1.
-
Reagents and Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Test inhibitor compounds
-
Reduced glutathione (B108866) (GSH)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
PGE2 EIA Kit (for quantification)
-
-
Procedure:
-
Pre-incubate the recombinant mPGES-1 enzyme with the test inhibitor compound (at various concentrations) and GSH in the reaction buffer for a specified time (e.g., 15 minutes) on ice.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) or LC-MS/MS.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[8]
-
Cellular PGE2 Production Assay (A549 Cells)
This assay assesses the inhibitor's potency in a cellular context, where factors like cell permeability and off-target effects can be observed.
-
Reagents and Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., F-12K Medium) with fetal bovine serum (FBS)
-
Interleukin-1β (IL-1β) for stimulation
-
Test inhibitor compounds
-
PGE2 EIA Kit or LC-MS/MS for quantification
-
-
Procedure:
-
Seed A549 cells in multi-well plates and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor compound for a specified period (e.g., 30 minutes to 1 hour).
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubate the cells for an extended period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Clarify the supernatant by centrifugation to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using an EIA or LC-MS/MS.
-
Determine the IC50 value by plotting the percentage of PGE2 inhibition against the inhibitor concentration.[9][10]
-
Human Whole Blood (HWB) Assay
This ex vivo assay provides a more physiologically relevant model to evaluate inhibitor potency in the presence of blood components, including plasma proteins.
-
Reagents and Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) for stimulation
-
Test inhibitor compounds
-
PGE2 EIA Kit or LC-MS/MS for quantification
-
-
Procedure:
-
Pre-incubate aliquots of fresh human whole blood with various concentrations of the test inhibitor compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and PGE2 synthesis.
-
Incubate the blood for an extended period (e.g., 24 hours) at 37°C.
-
Separate the plasma by centrifugation.
-
Measure the PGE2 concentration in the plasma using an EIA or LC-MS/MS.
-
Calculate the IC50 value based on the dose-dependent inhibition of PGE2 production.[11][12][13]
-
Conclusion
The development of selective mPGES-1 inhibitors represents a promising therapeutic strategy for a range of inflammatory conditions. The data presented in this guide highlights the significant potency and selectivity of several lead compounds. However, the translation of in vitro potency to in vivo efficacy and a favorable safety profile remains a key challenge. Researchers and drug development professionals should consider the comprehensive preclinical and clinical data, including pharmacokinetic and pharmacodynamic profiles, when evaluating and comparing these promising therapeutic agents. The provided experimental protocols offer a foundation for the standardized evaluation of novel mPGES-1 inhibitors.
References
- 1. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human whole blood assays for inhibition of prostaglandin G/H synthases-1 and -2 using A23187 and lipopolysaccharide stimulation of thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Friluglanstat for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides comprehensive guidance on the proper disposal procedures for friluglanstat (B8332392), a benzimidazole (B57391) derivative. In the absence of a specific Safety Data Sheet (SDS) with complete disposal and hazard information for this compound, this guide is based on the best practices for handling and disposing of benzimidazole compounds and other potentially hazardous research chemicals. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.
Inferred Hazard Profile and Safety Precautions
Due to the lack of specific toxicological data for this compound, a conservative approach to its handling is warranted. Benzimidazole derivatives may exhibit a range of biological activities and potential hazards. Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Quantitative Data from Related Benzimidazole Compounds
The following table summarizes acute toxicity data for other benzimidazole derivatives to provide an inferred hazard context. It is important to note that these values are not specific to this compound and should be used as a precautionary reference.
| Hazard Category | Test Compound | Species | Route of Administration | Quantitative Data (LD50) | Hazard Classification |
| Acute Oral Toxicity | A new benzimidazole derivative (OXB1)[1][2] | Wistar Rat | Intraperitoneal | 1084 mg/kg[1][2] | Moderately Toxic[1] |
| Acute Oral Toxicity | A new benzimidazole derivative (RU-891) | Not Specified | Peroral | TDmin: >230 mg/kg and ≤460 mg/kg | Not Specified |
| Acute Oral Toxicity | Various new benzimidazole derivatives[3] | Wistar Rat | Oral | No mortality observed at 100 mg/kg[3] | Non-toxic at tested dose[3] |
LD50: Lethal Dose, 50%; TDmin: Minimum Toxic Dose. This data should be used for precautionary guidance only.
Personal Protective Equipment (PPE)
When handling this compound in any form, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, double-gloving recommended). | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield if there is a risk of splashing. | To protect the eyes and face from chemical splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of the powder. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required. For procedures with a risk of splashing, an apron or oversleeves should be worn. | To protect the skin from contamination. |
Step-by-Step Disposal Protocol
The primary directive for this compound waste is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.
-
Waste Identification and Segregation:
-
All waste streams containing this compound (e.g., unused product, contaminated labware, PPE) must be collected separately from other laboratory waste.
-
Use designated, clearly labeled, and leak-proof containers for this compound waste.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage of Waste:
-
Keep waste containers tightly closed except when adding waste.
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Professional Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the licensed disposal contractor.
-
Experimental Protocols: Spill Cleanup and Decontamination
This section provides detailed methodologies for handling spills of this compound and decontaminating laboratory surfaces and equipment.
Spill Cleanup Protocol for this compound Powder
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
Evacuate non-essential personnel from the spill area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
-
Containment:
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[4]
-
-
Cleanup:
-
Disposal:
-
Seal the hazardous waste container and arrange for its disposal through your EHS department.
-
Decontamination Protocol for Laboratory Equipment and Surfaces
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Preparation:
-
Ensure you are wearing the appropriate PPE.
-
Prepare a decontamination solution. A freshly prepared 1:10 bleach solution followed by a neutralizing agent like 1% sodium thiosulfate (B1220275) can be effective for many cytotoxic compounds.[4] Alternatively, a detergent and water solution can be used for routine cleaning.[6]
-
-
Decontamination Procedure:
-
For Surfaces:
-
Wipe the surface with the decontamination solution, ensuring complete coverage.
-
Allow for the appropriate contact time as specified by the disinfectant manufacturer.
-
Wipe the surface again with sterile water to remove any residue.
-
-
For Non-disposable Equipment:
-
Disassemble the equipment as much as possible to ensure all parts are decontaminated.
-
Immerse smaller components in the decontamination solution, if compatible.
-
Thoroughly wipe all surfaces of larger equipment.
-
Rinse all components with sterile water and allow them to air dry completely before reassembly.
-
-
For Glassware:
-
Triple-rinse glassware with a suitable solvent. Collect the rinsate as hazardous waste.
-
The cleaned glassware can then be washed through standard laboratory procedures.
-
-
-
Waste Disposal:
-
All disposable materials used in the decontamination process (e.g., wipes, gloves) must be disposed of as hazardous waste.
-
References
- 1. rjptonline.org [rjptonline.org]
- 2. Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat - ProQuest [proquest.com]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Friluglanstat
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Friluglanstat, a potent prostaglandin (B15479496) E synthase (mPGES-1) inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound's potent pharmacological activity necessitates stringent handling protocols. While a specific Occupational Exposure Limit (OEL) has not been established, it is prudent to treat it as a highly potent compound. The following guidelines are based on established best practices for handling potent pharmaceutical ingredients.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Double gloving, as well as dedicated eye, body, and respiratory protection, are mandatory.
| PPE Category | Specification | Recommended Use |
| Hand Protection | Double-gloving with nitrile gloves. Outer glove to be changed every 30 minutes or immediately upon contamination. | Required for all handling procedures, including weighing, solution preparation, and administration. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Mandatory for all laboratory work involving this compound. |
| Body Protection | Disposable, low-permeability coveralls (e.g., Tyvek®) with elastic cuffs. A dedicated lab coat may be used for low-volume solution handling. | Required when handling the solid compound or during procedures with a high risk of splashing. |
| Respiratory Protection | For low-dust procedures in a certified chemical fume hood, an N95 respirator is the minimum requirement. For procedures with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. | Required when handling the powdered form of this compound. |
Operational Plan for Safe Handling
A systematic approach is essential for minimizing exposure risk during the handling of this compound. All procedures should be conducted in a designated and controlled area, such as a certified chemical fume hood or a glove box.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must occur within a certified chemical fume hood or a containment glove box.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
PPE: Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: Use a balance with a draft shield. If possible, utilize a closed-system transfer technique. Handle the powder gently to minimize dust generation.
Solution Preparation
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Container Management: Keep all containers with this compound, whether in solid or solution form, tightly sealed when not in use.
Experimental Procedures
-
Closed Systems: Whenever feasible, use closed systems for all experimental manipulations.
-
Spill Prevention: Work on a disposable absorbent bench liner to contain any potential spills.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, coveralls, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste. |
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key workflows for handling and disposal.
Caption: this compound Handling Workflow
Caption: this compound Disposal Workflow
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
